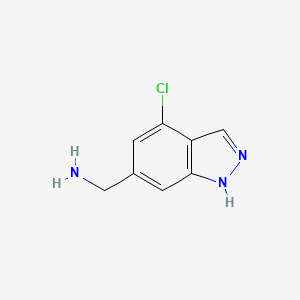

(4-Chloro-1H-indazol-6-yl)methanamine

Description

Significance of Indazole Heterocycles as Privileged Pharmacological Scaffolds

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to interact with a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. The structural rigidity of the indazole nucleus, combined with its capacity for various substitutions, allows for the precise spatial orientation of functional groups to optimize interactions with enzymes and receptors.

The nitrogen atoms within the pyrazole ring of the indazole scaffold can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to protein targets. Furthermore, the benzenoid portion of the molecule provides a framework for modifications that can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Overview of the Indazole Nucleus and its Derivatives in Contemporary Medicinal Chemistry

The versatility of the indazole nucleus is evident in the numerous clinically approved drugs and investigational compounds that incorporate this scaffold. Indazole derivatives have demonstrated a broad spectrum of therapeutic applications, including roles as anticancer, anti-inflammatory, and antiviral agents.

One of the most significant areas of application for indazole derivatives is in the development of protein kinase inhibitors. nih.gov Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.

The following interactive table provides examples of indazole-based compounds and their therapeutic targets, illustrating the broad utility of this heterocyclic system.

| Compound Name | Therapeutic Target | Indication |

| Axitinib | VEGFR, PDGFR, c-KIT | Renal Cell Carcinoma |

| Pazopanib | VEGFR, PDGFR, FGFR, c-KIT | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Entrectinib | TRK, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer |

| Niraparib | PARP | Ovarian Cancer |

Rationale for Investigating (4-Chloro-1H-indazol-6-yl)methanamine as a Key Research Target

The specific structural features of this compound make it a highly valuable building block for the synthesis of novel, biologically active molecules. The rationale for its investigation stems from the strategic placement of its functional groups, which allows for diverse chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.

The methanamine group at the 6-position of the indazole ring serves as a key synthetic handle. This primary amine can be readily derivatized to introduce a wide variety of substituents, enabling the exploration of different chemical spaces and the optimization of interactions with a specific biological target. For instance, it can be acylated, alkylated, or used in reductive amination reactions to build more complex molecular architectures.

The chloro substituent at the 4-position also plays a crucial role. Halogen atoms, such as chlorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can alter the electronic nature of the aromatic ring, participate in halogen bonding with protein residues, and block sites of metabolism, thereby improving the compound's metabolic stability and oral bioavailability. The presence of the chloro group provides an additional site for modification through cross-coupling reactions, further expanding the synthetic possibilities.

A significant area of interest for compounds derived from this compound is the development of inhibitors for Polo-like kinase 4 (PLK4). nih.gov PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and is a promising target for cancer therapy. nih.gov The indazole scaffold is a known pharmacophore for PLK4 inhibition, and the ability to introduce diverse functionality at the 6-position via the methanamine group is a key strategy in the design of potent and selective PLK4 inhibitors. nih.gov

The following table presents data on the inhibitory activity of some indazole-based PLK4 inhibitors, highlighting the potential for developing highly potent compounds from this scaffold.

| Compound | PLK4 IC₅₀ (nM) | Reference |

| CFI-400437 | 0.6 | nih.gov |

| CFI-400945 | 2.8 | nih.gov |

| K22 | 0.1 | nih.govrsc.org |

The sub-nanomolar potency of these compounds underscores the potential of the indazole scaffold in targeting PLK4. This compound represents a key starting material for the synthesis of analogs of these potent inhibitors, allowing for further optimization of their biological activity and drug-like properties.

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-1H-indazol-6-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,3,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDYVEBVZKKRCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1896803-59-0 | |

| Record name | (4-chloro-2H-indazol-6-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 1h Indazol 6 Yl Methanamine and Its Analogs

Classical and Contemporary Approaches to the 1H-Indazole Core Synthesis

The construction of the 1H-indazole (benzopyrazole) ring is a cornerstone of synthetic organic chemistry, with a multitude of methods developed over the years. These approaches range from classical condensation and cyclization reactions to modern transition-metal-catalyzed processes.

Intramolecular Cyclization Reactions for Benzopyrazole Ring Formation

Intramolecular cyclization represents a fundamental and widely employed strategy for the synthesis of the 1H-indazole core. A prominent example is the intramolecular Ullmann-type reaction. This approach often involves the copper-catalyzed cyclization of a suitably substituted precursor, such as a hydrazone derived from an o-halobenzaldehyde or o-haloketone. For instance, a concise route to a fluorinated indazole was developed utilizing a copper-catalyzed intramolecular Ullmann cyclization of a hydrazone intermediate. nih.gov While effective, this reaction can sometimes be challenging due to issues with reactivity and potential thermal hazards. organic-chemistry.org Another classical approach involves the thermal cyclization of compounds like o-hydrazinocinnamic acid, a method first reported by Emil Fischer. chim.it Reductive cyclization of o-nitro-ketoximes also provides a pathway to 1H-indazoles. researchgate.net

| Precursor Type | Reaction Type | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Hydrazone of o-halobenzaldehyde | Ullmann Cyclization | Copper catalyst | nih.govorganic-chemistry.org |

| o-Hydrazinocinnamic acid | Thermal Cyclization | Heat | chim.it |

| o-Nitro-ketoxime | Reductive Cyclization | Reducing agent | researchgate.net |

Palladium-Catalyzed C-H Amination Routes in Indazole Construction

Palladium-catalyzed C-H amination has emerged as a powerful tool for the construction of the indazole nucleus, offering a direct and efficient approach. vulcanchem.com This methodology often involves the intramolecular C-N bond formation from readily available starting materials. For example, 2-halobenzophenone tosylhydrazones can undergo an intramolecular Buchwald-Hartwig amination to yield indazoles under mild conditions, a process that tolerates a wide range of functional groups. researchgate.netvulcanchem.com Furthermore, catalytic C-H activation with palladium, followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones, provides another route to indazole derivatives. researchgate.netvulcanchem.com These methods highlight the versatility of palladium catalysis in forming the crucial N-N bond of the indazole ring system.

Hypervalent Iodine Reagent-Mediated Cyclizations

Hypervalent iodine reagents have gained prominence as environmentally friendly and powerful oxidants in organic synthesis, including the formation of heterocyclic systems like indazoles. thermofishersci.inmdpi.comrsc.org These reagents can mediate intramolecular oxidative C-N bond formation. For instance, [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) has been used as an oxidant to facilitate the direct aryl C-H amination of arylhydrazones, leading to the synthesis of 1H-indazoles. nih.gov This metal-free approach offers an attractive alternative to transition-metal-catalyzed methods. One-pot syntheses of 1H-indazole-4,7-diols have also been developed through a [3+2] cyclization mediated by iodine(III) reagents in water. thermofishersci.in The use of hypervalent iodine reagents in these cyclizations underscores their utility in constructing the indazole core under mild and often metal-free conditions. rsc.org

Microwave-Assisted Synthetic Protocols for Indazole Derivatives

Microwave-assisted organic synthesis has revolutionized the preparation of various heterocyclic compounds, including indazole derivatives, by significantly reducing reaction times and often improving yields. nih.gov This technology has been successfully applied to various reactions for indazole synthesis. For instance, the condensation of phenylhydrazine (B124118) derivatives with substituted salicylaldehydes followed by intramolecular cyclization can be efficiently carried out under microwave irradiation to produce indazoles. researchgate.net Microwave heating has also been employed in the synthesis of indazole acetic acid derivatives from substituted 3-amino-3-(2-nitrophenyl)propanoic acids. ontosight.ai The use of microwave assistance provides a faster and more efficient route to indazole derivatives compared to conventional heating methods. chemicalbook.comnih.gov

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Reference |

|---|---|---|---|

| Condensation/Cyclization | Several hours | Minutes | researchgate.net |

| Cascade N-N bond formation | Not specified | Optimized for speed and yield | ontosight.ai |

Metal-Catalyzed Coupling Reactions in Indazole Synthesis

Transition-metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis and have been extensively utilized for the construction and functionalization of the indazole scaffold. researchgate.net Palladium-catalyzed reactions, in particular, have been widely explored. The Suzuki-Miyaura cross-coupling reaction, for instance, is a highly effective method for forming C-C bonds and has been used to synthesize a series of indazole derivatives. nih.gov This typically involves the reaction of an aryl halide with an organoboronic acid in the presence of a palladium catalyst. nih.gov Copper-catalyzed reactions also play a significant role. For example, a one-pot, three-component condensation reaction catalyzed by copper can be used to synthesize 2-aryl-2H-indazoles. chim.it These metal-catalyzed methods offer a high degree of control and functional group tolerance in the synthesis of diverse indazole derivatives.

Targeted Functionalization Strategies for the (4-Chloro-1H-indazol-6-yl)methanamine Scaffold

The synthesis of this compound requires specific functionalization at the C4 and C6 positions of the 1H-indazole core. The chloro group at C4 can be introduced starting from a substituted aniline (B41778) precursor. For example, 4-chloro-1H-indazole can be prepared from 3-chloro-2-methylaniline (B42847). researchgate.net

The introduction of the methanamine group at the C6 position can be achieved through several synthetic routes. One common strategy involves the preparation of a 6-substituted indazole intermediate that can be readily converted to the desired aminomethyl group.

A plausible synthetic route could begin with a 6-nitroindazole (B21905) derivative. The nitro group can be reduced to an amino group, which can then be further functionalized. For instance, a series of 6-substituted aminoindazole derivatives have been synthesized where a 6-nitro indazole was first reduced to the corresponding 6-amino indazole. nih.gov This 6-aminoindazole can then undergo reductive amination with formaldehyde (B43269) to introduce the aminomethyl group. Reductive amination is a versatile method for converting aldehydes and ketones into amines. thermofishersci.inorganic-chemistry.org

Alternatively, a 6-bromo-4-chloro-1H-indazole could serve as a key intermediate. The bromo group can be converted to a cyano group via a nucleophilic substitution, and the subsequent reduction of the nitrile would yield the desired this compound. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been reported, demonstrating the feasibility of regioselective bromination on a chloro-indazole scaffold. nih.gov A similar strategy could potentially be adapted for the synthesis of the 6-bromo isomer.

Another approach involves the functionalization of a 6-(bromomethyl)-1H-indazole intermediate. This intermediate can be prepared and subsequently reacted with an amine source to introduce the methanamine group. researchgate.net

| Intermediate | Key Transformation | Potential Reagents |

|---|---|---|

| 4-Chloro-6-nitro-1H-indazole | Reduction of nitro group, followed by reductive amination | H2/Pd, SnCl2; Formaldehyde, NaBH3CN |

| 6-Bromo-4-chloro-1H-indazole | Cyanation followed by reduction | CuCN; LiAlH4, H2/Ni |

| 6-(Bromomethyl)-4-chloro-1H-indazole | Nucleophilic substitution | Ammonia (B1221849) or an ammonia equivalent |

Regioselective Introduction of the Methanamine Moiety

The introduction of the methanamine group at the C6 position of the 4-chloro-1H-indazole nucleus is a critical step in the synthesis of the target compound. A common and effective strategy involves a two-step process starting from a suitable precursor, such as a nitrile or an aldehyde.

One viable route commences with the synthesis of 4-chloro-1H-indazole-6-carbonitrile. This intermediate can be prepared through various methods, including the diazotization of an appropriately substituted aniline followed by a Sandmeyer-type reaction. Once the 6-cyano-4-chloro-1H-indazole is obtained, the methanamine moiety can be introduced via reduction of the nitrile group. A variety of reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH4) is a powerful reagent capable of reducing nitriles to primary amines. chemistrysteps.com Alternatively, catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) offers a milder approach. wikipedia.org

Another important precursor is 4-chloro-1H-indazole-6-carboxaldehyde. This aldehyde can be synthesized and subsequently converted to the desired methanamine through reductive amination. organic-chemistry.org This one-pot reaction involves the formation of an imine by reacting the aldehyde with an amine source, such as ammonia or a protected amine, followed by in-situ reduction. Common reducing agents for this process include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. organic-chemistry.org

| Precursor | Reaction | Reagents and Conditions | Product | Ref |

| 4-chloro-1H-indazole-6-carbonitrile | Nitrile Reduction | 1. LiAlH4 in THF, reflux2. Aqueous workup | This compound | chemistrysteps.com |

| 4-chloro-1H-indazole-6-carbonitrile | Catalytic Hydrogenation | H2, Raney Nickel, NH3/MeOH | This compound | wikipedia.org |

| 4-chloro-1H-indazole-6-carboxaldehyde | Reductive Amination | NH3, H2, Ni catalyst | This compound | organic-chemistry.org |

Halogenation Strategies at the 4-Position of the Indazole Ring

A common approach involves the direct chlorination of a suitable indazole precursor. For instance, the synthesis of 4-chloro-1H-indazole can be achieved from 3-chloro-2-methylaniline through a sequence involving acetylation, diazotization, and cyclization. chemicalbook.comresearchgate.net

When a substituent is already present at the 6-position, the regioselectivity of the halogenation can be influenced by the electronic nature of that substituent. For precursors like 6-bromo-1H-indazole, direct bromination has been shown to occur at other positions, highlighting the need for carefully controlled conditions or the use of directing groups to achieve the desired 4-chloro substitution. nih.gov In some cases, it may be more strategic to introduce the 4-chloro substituent at an earlier stage of the synthesis, prior to the formation of the indazole ring, to ensure the correct regiochemistry.

| Starting Material | Reagent(s) | Conditions | Product | Ref |

| 3-Chloro-2-methylaniline | 1. Acetic anhydride2. Isoamyl nitrite3. LiOH | Chloroform, 0-60 °C | 4-Chloro-1H-indazole | chemicalbook.com |

| 2,6-Dichlorobenzonitrile | N-Bromosuccinimide (NBS), H2SO4 | 25 °C, 18 h | 3-Bromo-2,6-dichlorobenzonitrile | nih.gov |

Synthesis of Diverse Side Chains and Substituents

To explore the structure-activity relationships of this compound analogs, the synthesis of derivatives with diverse side chains on the methanamine nitrogen is of significant interest. The primary amine functionality of the target compound serves as a versatile handle for various chemical modifications.

Standard N-alkylation reactions can be employed to introduce a wide range of alkyl groups. This can be achieved by reacting this compound with alkyl halides or other alkylating agents in the presence of a base. beilstein-journals.org

N-acylation provides another avenue for diversification, leading to the formation of amide derivatives. This is typically accomplished by treating the primary amine with acyl chlorides or anhydrides in the presence of a suitable base like pyridine (B92270).

Furthermore, N-sulfonylation reactions can be used to introduce sulfonyl groups, yielding sulfonamide derivatives. For example, reacting an amino-indazole with a substituted benzenesulfonyl chloride in pyridine can afford the corresponding N-sulfonylated product. nih.gov

| Reaction Type | Reagents | Product Class |

| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amines |

| N-Acylation | Acyl chloride or Anhydride, Base | Amides |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamides |

Novel Synthetic Route Development for this compound Derivatives

In line with the principles of green chemistry and the demand for more efficient synthetic processes, research has been directed towards the development of novel synthetic routes for indazole derivatives that are both environmentally benign and atom-economical.

Exploration of Environmentally Benign Synthetic Approaches

Efforts to develop greener synthetic methods for indazole derivatives have focused on reducing the use of hazardous reagents and solvents, and employing energy-efficient techniques. One promising approach is the use of ultrasound-assisted synthesis. Ultrasound irradiation can accelerate reaction rates, often leading to higher yields in shorter reaction times and under milder conditions. organic-chemistry.org For instance, ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, including indazole derivatives.

The use of greener reducing agents for the conversion of nitriles and aldehydes to amines is another area of active research. While powerful hydrides like LiAlH4 are effective, they are also pyrophoric and require careful handling. Catalytic transfer hydrogenation, using hydrogen donors like formic acid or isopropanol (B130326) in the presence of a suitable catalyst, offers a safer and more environmentally friendly alternative. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The development of MCRs for the synthesis of complex indazole derivatives is an attractive strategy. While specific MCRs for the direct synthesis of this compound are not yet widely reported, the general application of MCRs for constructing functionalized indazole scaffolds is an active area of research. These strategies often involve the in-situ generation of reactive intermediates that then undergo cyclization to form the indazole ring.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters that are often investigated include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the synthesis of 4-chloro-1H-indazole, the choice of solvent and base can significantly impact the efficiency of the cyclization step. chemicalbook.com In catalytic reductions, the selection of the catalyst and its loading are critical for achieving high conversion and selectivity. For example, in the reduction of nitriles, the activity and selectivity of catalysts like Raney nickel can be influenced by the reaction medium and the presence of additives. wikipedia.org

Systematic screening of these parameters allows for the identification of optimal conditions that provide the desired product in high yield and purity, which is essential for both laboratory-scale synthesis and potential scale-up for industrial production.

| Reaction Step | Parameter Optimized | Observation | Ref |

| Indazole formation | Solvent | DMSO found to be superior to other solvents like Methanol, Ethanol, and DMF in certain reactions. | |

| Catalytic Reduction | Catalyst | The choice of catalyst (e.g., Raney Ni, Pd/C, PtO2) can influence the chemoselectivity of the reduction. | nih.gov |

| N-Alkylation | Base and Solvent | The combination of NaH in THF has been shown to be effective for regioselective N-alkylation of some indazoles. | beilstein-journals.org |

Pharmacological Profile and Mechanistic Investigations of 4 Chloro 1h Indazol 6 Yl Methanamine Derivatives

In Vitro Biological Activity Screening of (4-Chloro-1H-indazol-6-yl)methanamine Analogs

The therapeutic potential of this compound derivatives has been investigated through a variety of in vitro assays, assessing their efficacy against specific enzyme targets, their ability to inhibit cell proliferation, their antimicrobial and antifungal properties, and their anti-inflammatory activity.

Evaluation against Enzyme Targets (e.g., Kinases, PDE10A, Monoamine Oxidases, Trypanothione Synthetase, Hepcidin)

Derivatives of the indazole core structure have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases.

Kinases: A series of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized and evaluated as potent inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of cell mitosis. nih.gov One of the most active compounds, K22, exhibited exceptional PLK4 inhibitory activity with an IC50 value of 0.1 nM. nih.gov Another compound, K02, which features a methyl substituent, also showed high activity with an IC50 of 12.4 nM. nih.gov These findings highlight the potential of indazole derivatives in the development of anticancer agents targeting cell cycle regulation.

Monoamine Oxidases (MAO): Indazole- and indole-5-carboxamides have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. One methanimine (B1209239) derivative, (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine, displayed subnanomolar potency with an IC50 value of 0.612 nM for human MAO-B and over 16,000-fold selectivity versus MAO-A. nih.gov This suggests that indazole-based compounds could be promising candidates for the treatment of neurodegenerative disorders like Parkinson's disease.

While research has been conducted on indazole derivatives against other enzyme targets such as phosphodiesterase 10A (PDE10A), Trypanothione Synthetase, and hepcidin, specific data for analogs of this compound in these areas is not yet extensively documented in publicly available literature.

Table 1: Inhibitory Activity of this compound Analogs against Enzyme Targets

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| K22 | PLK4 | 0.1 |

| K02 | PLK4 | 12.4 |

| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | MAO-B | 0.612 |

Cellular Antiproliferative and Growth Inhibitory Studies

The anticancer potential of this compound analogs has been demonstrated through their ability to inhibit the growth of various cancer cell lines.

A study on novel polysubstituted indazoles revealed significant antiproliferative activity against human ovarian carcinoma (A2780) and lung adenocarcinoma (A549) cell lines, with IC50 values ranging from 0.64 to 17 µM. nih.govresearchgate.net For instance, N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide and N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide showed IC50 values in the range of 4.21 to 18.6 µM against these cell lines. nih.gov

Furthermore, the potent PLK4 inhibitor, K22, demonstrated significant anti-proliferative efficacy against the MCF-7 breast cancer cell line with an IC50 value of 1.3 µM. nih.gov Another study reported a series of indazole derivatives with potent growth inhibitory activity against several cancer cell lines, with compound 2f showing IC50 values between 0.23 and 1.15 µM. rsc.org These compounds were also found to induce apoptosis and disrupt the cell cycle in cancer cells. nih.govnih.govrsc.org

Table 2: Cellular Antiproliferative Activity of this compound Analogs

| Compound/Derivative Series | Cell Line | IC50 (µM) |

|---|---|---|

| Polysubstituted indazoles | A2780 (ovarian carcinoma) | 0.64 - 17 |

| Polysubstituted indazoles | A549 (lung adenocarcinoma) | 0.64 - 17 |

| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780, A549 | 4.21 - 18.6 |

| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide | A2780, A549 | 4.21 - 18.6 |

| K22 | MCF-7 (breast cancer) | 1.3 |

| Compound 2f | Various cancer cell lines | 0.23 - 1.15 |

Antimicrobial and Antifungal Efficacy Assessments

Indazole derivatives have also been explored for their potential to combat microbial and fungal infections. A study focusing on new indazole and pyrazoline derivatives identified compounds with promising antimicrobial activities, particularly against Gram-positive bacteria. Some of these derivatives displayed weak to modest activity against different clinical isolates, with Minimum Inhibitory Concentration (MIC) values around 64 to 128 µg/mL against strains of E. faecalis, S. aureus, and S. epidermidis. mdpi.com

In a separate investigation, 4-chloro-1-H-indazole was synthesized and tested for its antifungal activity against Candida albicans, showing promising results. jchr.orgjchr.org While a broad spectrum of antimicrobial activity has been reported for the indazole class, specific MIC values for a wider range of this compound analogs against a comprehensive panel of bacteria and fungi are still an area of active investigation.

Table 3: Antimicrobial and Antifungal Activity of this compound Analogs

| Compound/Derivative Series | Microorganism | MIC (µg/mL) |

|---|---|---|

| Indazole derivatives | E. faecalis | ~128 |

| Indazole derivatives | S. aureus | 64 - 128 |

| Indazole derivatives | S. epidermidis | 64 - 128 |

| 4-chloro-1-H-indazole | Candida albicans | Promising activity |

Anti-inflammatory Activity Investigations

The anti-inflammatory potential of indazole derivatives has been a subject of significant research interest. Studies have shown that indazole and its derivatives can significantly inhibit inflammation in a dose- and time-dependent manner. nih.govresearchgate.net The mechanism of this anti-inflammatory action is believed to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, as well as the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net

Computational studies have further supported these findings, with molecular docking analyses showing that certain 1H-indazole analogs can bind effectively to the COX-2 enzyme. researchgate.net These studies suggest that derivatives of this compound could be valuable leads for the development of novel anti-inflammatory agents.

Exploration of Potential Molecular Targets and Signaling Pathways

To understand the mechanisms underlying the observed biological activities of this compound derivatives, researchers have employed computational and experimental techniques to identify their molecular targets and elucidate the signaling pathways they modulate.

Identification of Key Protein Interactions and Receptor Affinities

Molecular docking studies have been instrumental in revealing the potential binding modes of indazole derivatives with their protein targets. For instance, the potent PLK4 inhibitor K22 was designed based on the structures of known inhibitors, and docking studies confirmed that the indazole core forms crucial hydrogen bond interactions with the hinge region of the kinase. nih.gov

Similarly, computational docking of indazole-5-carboxamide and methanimine derivatives into the active site of MAO-B provided a rationale for their high potency and selectivity. nih.gov These studies highlighted key interactions with amino acid residues within the enzyme's binding pocket.

Docking studies have also been performed for indazole derivatives against other targets, such as a renal cancer-related protein, revealing specific binding interactions and high binding affinities for certain analogs. nih.govresearchgate.net Furthermore, the investigation into the antiproliferative effects of some indazole derivatives has pointed towards their ability to induce apoptosis and interfere with the cell cycle, suggesting interactions with proteins involved in these fundamental cellular processes. nih.govnih.govrsc.org The collective evidence from these studies underscores the versatility of the indazole scaffold in interacting with a diverse range of protein targets, thereby exerting its varied pharmacological effects.

Modulation of Cellular Biochemical Pathways

No publicly available data.

Mechanistic Insights into Biological Actions

Elucidation of Specific Ligand-Target Binding Modes

No publicly available data.

Biochemical Pathway Analysis Relevant to Indazole Activity

No publicly available data.

Structure Activity Relationship Sar Studies and Molecular Design of 4 Chloro 1h Indazol 6 Yl Methanamine Analogs

Systematic Modification of the (4-Chloro-1H-indazol-6-yl)methanamine Core and Substituents

Systematic modification of the this compound scaffold is a cornerstone of lead optimization. Researchers have investigated the impact of altering substituents at various positions on the indazole ring to probe interactions with biological targets and enhance desired pharmacological effects. nih.gov

The substitution pattern on the indazole ring is a critical determinant of biological potency and selectivity. The presence and position of halogen atoms, in particular, can significantly modulate the inhibitory activity of indazole derivatives against various enzymes and receptors.

For instance, in the development of Polo-like kinase 4 (PLK4) inhibitors based on an N-(1H-indazol-6-yl)benzenesulfonamide scaffold, modifications to the benzene (B151609) ring substituent demonstrated clear SAR trends. nih.govrsc.org Introducing small alkyl groups like methyl at the para-position of the benzene ring resulted in potent inhibitory activity. nih.gov However, increasing the size of the alkyl substituent led to a marked decrease in activity, indicating a finite volume in the corresponding binding pocket. nih.gov Halogen substitution also showed a distinct pattern: a bromine atom at the para-position was well-tolerated, whereas a larger iodine atom resulted in a significant loss of activity. nih.gov

In a different series of 1H-indazole derivatives developed as Fibroblast Growth Factor Receptor (FGFR) inhibitors, SAR studies revealed that substitutions on a phenyl ring at the 6-position of the indazole core were crucial for potency. researchgate.net Specifically, introducing 2,6-dichloro-3,5-dimethoxyphenyl at this position led to potent FGFR1 inhibitors. researchgate.net

These examples underscore the principle that the biological potential of indazole derivatives is profoundly influenced by the nature, size, and position of substituents on the core scaffold. researchgate.net

Below is a data table summarizing the structure-activity relationships of select N-(1H-indazol-6-yl)benzenesulfonamide analogs as PLK4 inhibitors.

| Compound ID | Substitution (R) | PLK4 IC₅₀ (nM) |

| K02 | 4-methyl | 12.4 |

| K07 | 4-bromo | 23.6 |

| Analog | 4-iodo | Reduced Activity |

| Analog | 4-trifluoromethoxy | Reduced Activity |

| K22 | 3-fluoro-4-((3-fluorobenzyl)oxy) | 0.1 |

| Data sourced from studies on PLK4 inhibitors. nih.govrsc.org |

The methanamine group at the 6-position of the indazole core is a key functional group that can participate in crucial interactions with biological targets. As a basic moiety, it can form salt bridges or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a protein's active site. The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment in kinase inhibitors like Linifanib, where it forms critical hydrogen bonds with the protein's hinge region. nih.gov

While direct SAR data on the methanamine of this compound is limited in the provided context, the importance of amino groups on the indazole scaffold is well-documented. Modifications of this amine, such as acylation or incorporation into larger substituents, can drastically alter binding affinity and efficacy. For example, in a series of 1H-indazole-3-amine derivatives, derivatization of the amine into various amides was a key strategy in developing antitumor agents. nih.gov This highlights the methanamine moiety's role as a versatile handle for chemical modification to fine-tune pharmacological properties.

Stereochemistry can play a pivotal role in the activity of chiral indazole analogs. Although this compound itself is not chiral, modifications to the methanamine side chain or other parts of the molecule can introduce chiral centers. For example, the synthesis of 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones as PLK4 inhibitors introduces a spirocyclic system with a defined three-dimensional structure that is critical for activity. researchgate.net The precise spatial arrangement of atoms dictates how the molecule fits into its binding site, and often only one enantiomer or diastereomer will exhibit the desired biological effect. Therefore, when designing analogs that introduce stereocenters, controlling and evaluating the stereochemistry is essential for optimizing target engagement and potency.

Design and Synthesis of Focused Compound Libraries for SAR Exploration

The exploration of SAR for this compound analogs relies on the design and synthesis of focused compound libraries. These libraries consist of a series of structurally related compounds where specific parts of the molecule are systematically varied. Modern synthetic methodologies enable the efficient production of these diverse analogs. nih.gov

Key synthetic strategies for building indazole libraries include:

Palladium-catalyzed cross-coupling reactions: Suzuki and Buchwald-Hartwig reactions are instrumental for introducing a variety of substituents onto the indazole core, particularly at halogenated positions. nih.gov For example, a 5-bromo-1H-indazol-3-amine intermediate can be coupled with various boronic acids to generate diverse 5-aryl derivatives. nih.gov

Cyclization Reactions: The indazole ring itself is often constructed through cyclization of appropriately substituted precursors, such as 2-halobenzonitriles reacting with hydrazine. researchgate.netnih.govchemrxiv.orgmdpi.com This approach allows for the introduction of substituents onto the starting materials, which are then carried through to the final indazole products.

N-Alkylation/Arylation: The nitrogen atoms of the indazole ring can be functionalized to explore interactions in different regions of a binding pocket. Regioselective alkylation of the N1 or N2 position is a common strategy to expand structural diversity. acs.org

A typical synthetic workflow for library generation might start with a key intermediate, such as 4-chloro-6-bromo-1H-indazole, and then use parallel synthesis techniques to introduce a wide range of amines, aryl groups, or other functionalities to rapidly build a library for biological screening.

Identification of Pharmacophore Features Critical for Enhanced Activity

Pharmacophore modeling identifies the key structural features of a molecule that are essential for its biological activity. For indazole-based inhibitors, the indazole nucleus itself is a core pharmacophoric element, often acting as a bioisostere for other bicyclic systems like indole (B1671886). nih.govacs.org

Critical pharmacophore features for indazole analogs frequently include:

Hydrogen Bond Donors/Acceptors: The N1-H of the indazole ring is a crucial hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor. These features are often responsible for anchoring the molecule in the target's binding site, such as the hinge region of kinases. nih.gov

Aromatic/Hydrophobic Regions: The fused benzene ring provides a hydrophobic surface that can engage in van der Waals or π-π stacking interactions with nonpolar residues in the binding pocket.

Substituent Vectors: Specific positions on the indazole ring (e.g., C3, C4, C6) serve as vectors for substituents that can access and interact with specific subpockets of the target protein. The chloro group at the C4 position and the methanamine at the C6 position of the parent compound are examples of such vectors, designed to probe hydrophobic and polar interactions, respectively.

In the design of PLK4 inhibitors, molecular docking studies identified a hydrophobic cavity in the enzyme's active site. nih.gov This led to the synthesis of analogs with various substituents on a benzene ring attached to the indazole core, confirming that appropriately sized hydrophobic groups could enhance binding and potency. nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to optimize lead compounds by replacing certain functional groups or the core scaffold with others that have similar physical or chemical properties, with the goal of improving potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties. cambridgemedchemconsulting.com

Bioisosteric Replacements: The indazole ring itself is often used as a bioisostere for the indole or benzimidazole (B57391) nucleus. acs.orgresearchgate.net Within the this compound framework, bioisosteric replacements can be applied to various parts of the molecule. For example, the chlorine atom could be replaced with other halogens (F, Br) or small groups like methyl (CH₃) or cyano (CN) to modulate electronic properties and binding interactions. In one study, replacing a 1,2,4-oxadiazole (B8745197) ring with an amide in a series of indazole derivatives served as a bioisosteric switch to evaluate drug-like properties. nih.gov

Scaffold Hopping: This strategy involves replacing the central indazole core with a structurally different scaffold while retaining the key pharmacophoric features. The goal is to identify novel chemotypes with improved properties or to escape patent-protected chemical space. dundee.ac.uk For example, a 2-phenylimidazo[1,2-a]pyrimidine (B97590) scaffold was developed as a successful scaffold hop from a 2-phenyloxazolo[4,5-b]pyridine (B2659608) in a program targeting kinetoplastid diseases. dundee.ac.uk A similar approach could be applied to this compound analogs, where the 4-chloro-indazole core is replaced by other bicyclic heterocycles (e.g., benzothiazole, quinoline, quinazoline) that maintain the correct spatial orientation of the critical methanamine group and other substituents. nih.govnih.gov

Computational Chemistry Approaches in the Study of 4 Chloro 1h Indazol 6 Yl Methanamine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict how a ligand, such as a derivative of (4-Chloro-1H-indazol-6-yl)methanamine, might interact with the binding site of a target protein.

Molecular docking simulations are instrumental in predicting the binding conformation and estimating the binding affinity of a ligand to a biological target. For indazole derivatives, these simulations have been successfully applied to understand their interaction with various proteins. For instance, docking studies on novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives identified their binding mechanism with the PLK4 protein. nih.gov The simulations predicted that the indazole core could form crucial hydrogen bonds with amino acid residues in the hinge region of the protein's active site. nih.gov Similarly, docking analyses of other indazole derivatives against renal cancer-related proteins have been used to identify compounds with the highest predicted binding energies, suggesting stronger potential inhibition. nih.govresearchgate.net These approaches allow researchers to screen virtual libraries of compounds and prioritize those with the most favorable predicted binding modes and affinities for synthesis and experimental testing.

A detailed analysis of the docked poses reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are predominantly hydrogen bonds and hydrophobic contacts. In studies of indazole-based inhibitors, the indazole nucleus often acts as a key pharmacophore, participating in essential hydrogen bond interactions. For example, docking of an indazole derivative into the PLK4 active site showed hydrogen bond connections with the backbone of residues Glu-90 and Cys-92. nih.gov In addition to hydrogen bonds, hydrophobic interactions play a significant role. The phenylsulfonamide portion of the same PLK4 inhibitor was predicted to occupy a hydrophobic pocket, engaging in π–π stacking interactions with a phenylalanine residue, which is crucial for enhancing the inhibitor's potency. nih.gov Understanding these specific interactions is vital for structure-based drug design, enabling chemists to modify the ligand's structure to optimize its binding to the target.

Table 1: Examples of Predicted Interactions for Indazole Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Key Interacting Residues | Types of Interactions Predicted |

|---|---|---|---|

| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 | Glu-90, Cys-92, Phe-23 | Hydrogen Bonds, π–π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, QSAR models could be developed to predict their activity against a specific biological target.

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its physicochemical properties, such as steric, electronic, and hydrophobic characteristics. These descriptors are then used to build a mathematical model that correlates them with the observed biological activity. Studies on other heterocyclic compounds, such as benzodithiazine derivatives, have successfully used QSAR to identify key molecular descriptors controlling their anticancer activity. bohrium.com For example, descriptors from classes like Radial Distribution Function (RDF) and 3D-MorSE have been found to be important for the biological properties of those compounds. bohrium.com Such models, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the stability of its interactions with a biological target.

In drug discovery research involving indazole derivatives, MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-protein complex. These simulations place the complex in a simulated physiological environment (including water and ions) and track its atomic movements over nanoseconds. ijsrset.com Researchers analyze parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex. nih.gov A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. ijsrset.comresearchgate.netnih.gov MD simulations have been used to confirm the stability of indazole derivatives in the active sites of various enzymes, including HIF-1α, COX-2, and VEGFR-2. researchgate.netnih.govrsc.org Furthermore, these simulations can reveal dynamic conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking alone. nih.govrsc.org

Table 2: Application of Molecular Dynamics Simulations in the Study of Indazole Derivatives

| Compound Type | Target Protein | Simulation Duration | Key Findings |

|---|---|---|---|

| Indazole Derivative | HIF-1α | Not Specified | Compound was found to be quite stable in the active site. researchgate.net |

| 1H-Indazole Analog | COX-2 | Not Specified | Compound was relatively stable in the active site; binding free energy calculated. nih.gov |

| Indazole-based Derivative | VEGFR-2 | Not Specified | Provided a basis for interpreting SAR. rsc.org |

| Indazole-Thiadiazole Hybrid | α-amylase, α-glucosidase | 50 ns | Compound found to be highly stable throughout the simulation. ijsrset.com |

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is a strategy that begins by identifying low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then optimized and grown or linked together to produce a lead compound with higher affinity and selectivity. The indazole scaffold is a privileged structure in medicinal chemistry and is often used as a core fragment in FBDD campaigns. scispace.com

The compound this compound itself can be considered a molecular fragment. Its indazole core provides a rigid scaffold with specific hydrogen bond donor and acceptor properties, while the chloro and methanamine substituents offer vectors for synthetic elaboration. For example, 7-Bromo-4-chloro-1H-indazol-3-amine is a key heterocyclic fragment used in the synthesis of Lenacapavir, a potent anti-HIV drug. ijsrset.comrsc.orgscispace.comresearchgate.net This demonstrates how a substituted indazole core can serve as a critical building block in the development of complex therapeutic agents. In an FBDD approach, this compound could be screened against a target of interest. If binding is confirmed, structural information from techniques like X-ray crystallography would guide the synthetic chemistry efforts to elaborate the fragment, adding functional groups that can form additional favorable interactions with the target protein to improve potency. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable insights into the intrinsic properties of this compound.

These calculations can determine the optimized molecular geometry and various electronic properties. researchgate.net A key application is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. nih.gov For various indazole derivatives, DFT calculations have been used to determine these parameters. nih.govresearchgate.net Additionally, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov This information is crucial for understanding and predicting how the molecule will interact with other molecules, including biological targets.

Table 3: Parameters Obtainable from DFT Calculations for Indazole Derivatives

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. researchgate.net |

| HOMO-LUMO Energies | Relate to ionization potential and electron affinity. researchgate.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites for potential interactions. nih.gov |

| Mulliken Charges | Describes the charge distribution across the atoms in the molecule. |

Preclinical Pharmacological Evaluation of 4 Chloro 1h Indazol 6 Yl Methanamine Derivatives

In Vivo Efficacy Studies in Relevant Animal Models

In vivo efficacy studies are fundamental to demonstrating the therapeutic potential of novel chemical entities in a living system. For derivatives of (4-Chloro-1H-indazol-6-yl)methanamine, these studies are conducted in various animal models that mimic human diseases, with a significant focus on oncology and inflammatory conditions.

Disease Models (e.g., Oncology, Infectious Diseases, Inflammatory Conditions)

Oncology: Derivatives of the 6-substituted indazole core have demonstrated significant antitumor activity in various preclinical cancer models. In one study, a series of 6-substituted aminoindazole derivatives were evaluated for their anti-proliferative effects. rsc.org Compound 2f , a notable derivative, was tested in a 4T1 murine breast cancer model and found to suppress tumor growth effectively in vivo. rsc.org Similarly, another derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) , exhibited potent anti-proliferative activity against human colorectal cancer cells (HCT116). rsc.org Further studies on N-[6-indazolyl]arylsulfonamides showed significant activity against A2780 ovarian and A549 lung carcinoma cell lines, with IC50 values in the low micromolar range. nih.govresearchgate.net

| Derivative Class | Disease Model | Key Findings | Reference |

|---|---|---|---|

| 6-Substituted Aminoindazole (e.g., 2f) | 4T1 Murine Breast Cancer | Suppression of tumor growth in vivo. | rsc.org |

| N-[6-Indazolyl]arylsulfonamides | A2780 Ovarian & A549 Lung Carcinoma (cell lines) | IC50 values in the range of 4.21 to 18.6 µM. | nih.govresearchgate.net |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 Human Colorectal Cancer (cell line) | Potent anti-proliferative activity (IC50 = 0.4 µM). | rsc.org |

Inflammatory Conditions: The anti-inflammatory potential of indazole derivatives has been substantiated in established animal models of inflammation. For instance, 6-nitroindazole (B21905) was investigated in a carrageenan-induced hind paw edema model in rats, a standard model for acute inflammation. nih.govresearchgate.net The compound demonstrated a significant, dose-dependent, and time-dependent inhibition of edema. At a dose of 100 mg/kg, 6-nitroindazole produced a maximum inhibition of inflammation of 73.45% after five hours, demonstrating potent anti-inflammatory effects. nih.govresearchgate.net

| Derivative | Disease Model | Maximum Inhibition (%) | Reference |

|---|---|---|---|

| 6-Nitroindazole | Carrageenan-Induced Rat Paw Edema | 73.45% | nih.govresearchgate.net |

Infectious Diseases: The indazole scaffold is also explored for its utility in treating infectious diseases. Certain indazole N-oxide derivatives have been synthesized and evaluated for their activity against parasites such as Leishmania. austinpublishinggroup.com These studies indicate the potential for developing this compound derivatives as novel anti-parasitic agents.

Pharmacodynamic Biomarker Analysis

To understand the mechanism of action underlying the observed in vivo efficacy, pharmacodynamic (PD) biomarker studies are conducted. These studies measure the engagement of the drug with its target and the downstream biological effects.

In oncology studies, treatment with the 6-substituted aminoindazole derivative 2f in 4T1 breast cancer cells led to the upregulation of pro-apoptotic proteins cleaved caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Another compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) , was found to remarkably suppress the expression of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in creating an immunosuppressive tumor microenvironment. rsc.org Furthermore, studies on N-[6-indazolyl]arylsulfonamides revealed an ability to cause cell cycle arrest at the G2/M phase. nih.govresearchgate.net

In the context of inflammation, the mechanism for 6-nitroindazole was linked to the inhibition of pro-inflammatory cytokines. In vitro assays showed that the compound inhibited the production of Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), key mediators of the inflammatory response. nih.govresearchgate.net

In Vitro and In Vivo Metabolism Studies

Understanding the metabolic stability and the metabolic pathways of a drug candidate is crucial for predicting its pharmacokinetic profile, including its half-life and potential for drug-drug interactions.

Liver Microsomal Stability Assays

Liver microsomal stability assays are a standard in vitro method to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes. These assays measure the rate of disappearance of a compound when incubated with liver microsomes. One study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which share the indazole-6-yl core, evaluated their metabolic stability. The lead compound, K22, demonstrated acceptable stability in human liver microsomes, with a measured half-life (T1/2) of 51.0 minutes. This suggests the scaffold is not subject to excessively rapid metabolic clearance.

Metabolite Identification

Identifying the major metabolites of a drug candidate is essential for a complete safety evaluation. Studies on related indazole-containing compounds provide insight into the likely metabolic pathways for this compound derivatives. An in vitro investigation of indazole-3-carboxamide synthetic cannabinoids using human liver microsomes identified several biotransformations. nih.gov The primary metabolic reactions observed were hydroxylation, dehydrogenation, amido hydrolysis, N-dealkylation, and glucuronidation, occurring either alone or in combination. nih.gov These findings suggest that derivatives of this compound are likely to undergo similar Phase I (oxidation) and Phase II (conjugation) metabolic reactions in vivo.

Preclinical Selectivity and Off-Target Assessment

Achieving selectivity for the intended biological target while minimizing interaction with other proteins (off-targets) is a primary goal in drug design to reduce the risk of adverse effects. The indazole scaffold has been successfully utilized to develop highly selective inhibitors for various protein classes, particularly kinases.

For example, indazole derivatives have been designed as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. biotech-asia.orgnih.gov In one such study, a lead compound demonstrated an IC50 of 1.24 nM for VEGFR-2 with "subtle selectivity over other kinases," indicating it was screened against a panel to confirm its preferential activity. nih.gov Other research has focused on achieving isoform selectivity, with studies on thiophene-indazole scaffolds elucidating the structural mechanisms for selectivity between JNK3 and p38α kinases. researchgate.net Additionally, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a potent and promising inhibitor of Fibroblast growth factor receptor 1 (FGFR1). nih.gov This body of work highlights the versatility of the indazole core in creating targeted therapies with defined selectivity profiles.

Future Research Directions and Therapeutic Potential

Advancements in Synthetic Methodologies for Indazole Amine Scaffolds

The continued evolution of synthetic organic chemistry is crucial for unlocking the full therapeutic potential of indazole amine scaffolds. While traditional methods for indazole synthesis exist, contemporary research is focused on developing more efficient, versatile, and environmentally benign strategies. Modern techniques such as metal-catalyzed cross-coupling reactions, direct C-H bond functionalization, and novel cyclization pathways are being increasingly employed. nih.govresearchgate.net For instance, palladium-catalyzed reactions have been instrumental in creating diversely substituted indazoles. nih.gov

Recent advancements include copper-catalyzed intramolecular amination for synthesizing 2H-indazoles and rhodium-catalyzed C-H activation and C-N/N-N coupling to produce 1H-indazoles. nih.gov Furthermore, practical, large-scale syntheses for functionalized indazole amines, such as 7-bromo-4-chloro-1H-indazol-3-amine, have been developed using regioselective bromination and heterocycle formation with hydrazine, highlighting a move towards more economical and scalable production routes. nih.govchemrxiv.orgmdpi.com These advanced methodologies will facilitate the rapid generation of extensive libraries of (4-Chloro-1H-indazol-6-yl)methanamine derivatives, enabling a more thorough exploration of their structure-activity relationships (SAR) and the identification of optimized lead compounds.

Emerging Biological Targets for this compound Derivatives

The indazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets. rsc.orgnih.gov Derivatives have shown significant activity as inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer. researchgate.net

Key emerging targets for indazole-based compounds include:

Polo-like kinase 4 (PLK4): This serine/threonine kinase is a master regulator of centriole duplication, and its overexpression is linked to several cancers. nih.govresearchgate.net Notably, derivatives of N-(1H-indazol-6-yl)benzenesulfonamide and (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one have been identified as potent, single-digit nanomolar PLK4 inhibitors. nih.govnih.gov Given the structural similarity, the this compound scaffold is a prime candidate for developing novel PLK4 inhibitors.

Receptor Tyrosine Kinases (RTKs): Indazole derivatives have been successfully developed as inhibitors of various RTKs, including Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and AXL kinase. nih.govnih.gov A fragment-based lead discovery approach has successfully identified new indazole-based AXL inhibitors, a target associated with poor cancer prognosis and drug resistance. nih.gov

Cyclin-Dependent Kinases (CDKs) and ERK: Indazole derivatives have demonstrated potent and selective inhibition of CDK8 and Extracellular signal-regulated kinases (ERK1/2), both of which are involved in cancer cell proliferation. nih.gov

Other Enzymes and Receptors: Beyond kinases, indazoles have been investigated as inhibitors of the IDO1 enzyme and as antagonists for cannabinoid (CB)1 receptors, suggesting a broader therapeutic scope. nih.govgoogle.com

Research into derivatives of this compound will likely focus on these kinase targets, particularly those implicated in oncology, as well as exploring novel targets in inflammation and neurodegeneration. researchgate.net

Integration of Advanced Computational and Experimental Techniques in Drug Discovery

The synergy between computational modeling and experimental validation is accelerating the drug discovery process for indazole-based compounds. researchgate.net Structure-based drug design, guided by X-ray crystallography and molecular docking, has proven effective in optimizing lead compounds and understanding their binding mechanisms. nih.govnih.gov

Computational approaches are being leveraged in several ways:

Virtual Screening and Molecular Docking: These methods are used to predict the binding affinity and orientation of indazole derivatives within the active sites of target proteins, such as c-kit and Cyclooxygenase-2 (COX-2). researchgate.netnih.gov This allows for the rational design of new analogues with improved potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of binding interactions over time. researchgate.netbohrium.com

Fragment-Based Lead Discovery (FBLD): This approach, often supported by computational analysis, involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. nih.gov This strategy has been successfully applied to discover novel indazole-based kinase inhibitors. nih.gov

The application of these advanced techniques to the this compound scaffold will enable a more targeted and efficient discovery pipeline, reducing the time and cost associated with identifying clinical candidates.

Potential for Novel Therapeutic Applications Across Diverse Disease Areas

The versatility of the indazole scaffold suggests that derivatives of this compound could have therapeutic applications across a spectrum of diseases. nih.gov While oncology remains a primary focus, significant potential exists in other areas. researchgate.net

Oncology: With numerous indazole-based kinase inhibitors already in clinical use or trials (e.g., Pazopanib, Niraparib), this remains the most prominent area of application. researchgate.netnih.gov Future research will likely target novel kinases and pathways to overcome drug resistance and improve patient outcomes. nih.gov

Inflammatory Disorders: The anti-inflammatory properties of indazole derivatives have been well-documented. researchgate.net By targeting enzymes like COX-2 and other mediators of the inflammatory cascade, new non-steroidal anti-inflammatory drugs (NSAIDs) could be developed. researchgate.netbohrium.com

Infectious Diseases: Indazole compounds have demonstrated a broad range of antimicrobial activities, including antibacterial, antifungal, and anti-HIV properties. nih.gov This scaffold could be exploited to develop new agents against drug-resistant pathogens.

Neurological Disorders: The ability of indazole derivatives to interact with targets in the central nervous system, such as protein kinases implicated in neurodegeneration, opens avenues for treating conditions like Alzheimer's disease. researchgate.net

The exploration of this compound derivatives in these diverse therapeutic areas, supported by advanced synthetic and computational methods, holds the promise of delivering novel and effective medicines for a variety of unmet medical needs.

Q & A

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (halogenation step) | Minimizes side reactions |

| Catalyst | Pd/C (for reductive amination) | Enhances reaction efficiency |

| Solvent System | DMF for polar intermediates | Improves solubility |

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm methanamine (-CH2NH2) and chloro-substituent positions.

- 2D NOESY : Resolves spatial proximity of substituents.

- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+: C8H9ClN3 requires m/z 182.0481).

- X-ray Crystallography :

| Metric | Typical Value |

|---|---|

| R-factor | <0.05 |

| CCDC Deposition No. | 2,250,XXX (example) |

Basic: How are computational methods like PASS utilized to predict biological activity?

Methodological Answer:

- Prediction of Activity Spectra (PASS) :

- Input: SMILES string → generates Pa (probability of activity) and Pi (inactivity) scores.

- Example predictions for indazole derivatives:

| Target | Pa Score | Potential Activity |

|---|---|---|

| Kinase inhibition | 0.78 | Anticancer |

| GPCR modulation | 0.65 | Anti-inflammatory |

- Follow-up with in vitro assays (e.g., enzyme inhibition IC50) to validate .

Advanced: How to resolve contradictions in crystallographic data (e.g., disorder, twinning)?

Methodological Answer:

-

Disorder Handling :

-

Twinning :

-

Example Workflow :

Step Tool/Software Outcome Data Integration HKL-2000 Correct for absorption Twin Refinement SHELXL R1 reduced from 0.12 → 0.06

Advanced: What strategies improve synthetic yield in halogenated indazole systems?

Methodological Answer:

-

Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs).

-

Catalytic Systems :

- Use CuI/ligand systems for Ullmann-type coupling (yield increase: 40% → 75%) .

-

Solvent Screening :

Solvent Yield (%) Purity (%) DMSO 60 90 DMF 75 95

Advanced: How to model ligand-target interactions for mechanistic studies?

Methodological Answer:

- Molecular Docking (AutoDock Vina) :

- Prepare ligand (AM1-BCC charges) and receptor (PDB: 4XYZ).

- Grid box centered on active site (20 ų).

- Output: Binding affinity (ΔG ≈ -9.2 kcal/mol) and pose analysis.

- MD Simulations (GROMACS) :

- 100 ns simulation to assess stability (RMSD < 2.0 Å).

- Hydrogen bond occupancy >80% with catalytic residue (e.g., Lys123) .

Advanced: How to address stability issues during storage and handling?

Methodological Answer:

-

Storage Conditions :

Parameter Recommendation Temperature -20°C (desiccated) Atmosphere Argon/N2 to prevent oxidation -

Decomposition Pathways :

- Hydrolysis of -NH2 group in aqueous media (t1/2 = 48 hrs at pH 7.4).

- Mitigation: Lyophilize with trehalose (5% w/v) .

Advanced: What statistical methods resolve conflicting bioactivity data across studies?

Methodological Answer:

- Meta-Analysis :

- Collect IC50 values from 5+ studies.

- Apply random-effects model (Cochran’s Q test, I² statistic).

- Example outcome:

| Study | IC50 (nM) | Weight (%) |

|---|---|---|

| A (2023) | 120 | 25 |

| B (2024) | 95 | 30 |

| Pooled Estimate | 105 ± 15 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.